Product packaging for 3-Bromo-4-hydrazinylpyridine(Cat. No.:CAS No. 1202941-04-5)

3-Bromo-4-hydrazinylpyridine

Cat. No.: B2415645
CAS No.: 1202941-04-5
M. Wt: 188.028
InChI Key: YQFOKCAJSZDRHX-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Hydrazinylpyridine Chemistry

Halogenated hydrazinylpyridines are a subclass of pyridine (B92270) derivatives characterized by the presence of one or more halogen atoms and at least one hydrazinyl (-NHNH₂) substituent on the pyridine core. This class of compounds is significant in synthetic organic chemistry. The strategic placement of the halogen and hydrazine (B178648) groups allows for selective, stepwise reactions.

Arylhydrazines, in general, have been a subject of persistent interest since the discovery of phenylhydrazine, finding use as precursors to various pharmacologically active agents. nih.gov The introduction of a halogen atom, such as bromine, onto the pyridine ring adds another layer of synthetic versatility. For instance, related compounds like 2-Bromo-6-hydrazinylpyridine have been synthesized and studied, highlighting the interest in this structural motif. nih.govresearchgate.net The crystal structure analysis of such analogues reveals that the hydrazine group can form extensive hydrogen-bonding networks, while the bromine can participate in halogen bonding, both of which can influence the solid-state structure and properties of the material. nih.govresearchgate.net

Significance of Bromine and Hydrazine Functionalities in Pyridine Systems

The chemical behavior of 3-Bromo-4-hydrazinylpyridine is dictated by the interplay of its three core components: the pyridine ring, the bromine substituent, and the hydrazine group.

Pyridine Ring: The pyridine ring is an electron-deficient aromatic system due to the electronegative nitrogen atom. This inherent electronic property makes the ring susceptible to nucleophilic substitution, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen. wikipedia.orgnih.gov The nitrogen atom itself is basic and can be protonated or alkylated, forming pyridinium (B92312) salts which can further alter the ring's reactivity. wikipedia.org

Bromine Atom: The bromine atom at the 3-position is a key functional handle. As a halogen, it is a good leaving group in nucleophilic aromatic substitution reactions under certain conditions. wikipedia.org More significantly, it serves as a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig amination), allowing for the formation of carbon-carbon and carbon-nitrogen bonds. researchgate.netorganic-chemistry.org This enables the straightforward introduction of various aryl, alkyl, or amino groups at this position.

Hydrazine Group: The hydrazine functionality is a potent nucleophile due to the lone pair of electrons on the terminal nitrogen atom. It readily reacts with electrophiles, most notably with aldehydes and ketones, to form stable hydrazones. This reaction is a cornerstone of medicinal chemistry for linking molecular fragments. Furthermore, the hydrazine group is a critical precursor for the synthesis of various nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are prevalent in many biologically active compounds. sioc-journal.cn Research on the related compound 2-hydrazinopyridine (B147025) shows its ability to act as a ligand, coordinating with metal ions through both the pyridine and hydrazine nitrogens. nih.gov

Research Trajectories and Current Status of the Compound in Academic Literature

The current academic literature suggests that this compound is valued primarily as a synthetic intermediate rather than an end-product with direct applications. Its research trajectory is closely linked to its use as a starting material for more elaborate molecular architectures.

The dual functionality of the compound allows for a programmed synthetic approach. For example, the hydrazine group can be reacted first to form a hydrazone or a pyrazole (B372694) ring system, followed by a cross-coupling reaction at the bromine site. This modular approach is highly valuable in combinatorial chemistry and drug discovery.

Based on the known reactivity of its functional groups and studies on analogous compounds, key research directions include:

Synthesis of Pharmacologically Active Agents: Similar to how 2-Bromo-6-hydrazinylpyridine was considered a potential precursor for metal-binding hydrazones with pharmacological activity, this compound is a logical starting point for similar targets. nih.gov The resulting hydrazones or other heterocyclic derivatives could be screened for various biological activities, such as antibacterial or enzyme inhibitory properties. nih.govmdpi.com

Development of Novel Heterocyclic Systems: The hydrazine group can be used to construct fused ring systems. For instance, reaction with a dicarbonyl compound could lead to the formation of a pyridopyridazine (B8481360) derivative, a class of heterocycles with known biological relevance.

Materials Science Applications: The ability of the pyridine and hydrazine moieties to coordinate with metal ions, combined with the potential for functionalization via the bromo group, makes it a candidate for the synthesis of novel ligands for catalysis or functional metal-organic materials. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6BrN3 B2415645 3-Bromo-4-hydrazinylpyridine CAS No. 1202941-04-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromopyridin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-4-3-8-2-1-5(4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQFOKCAJSZDRHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 4 Hydrazinylpyridine and Analogues

Precursor-Based Synthetic Routes

A common and direct precursor for the introduction of the hydrazinyl group is a halopyridine, specifically 3-bromo-4-chloropyridine (B1270894). The chlorine atom at the 4-position is more susceptible to nucleophilic aromatic substitution than the bromine atom at the 3-position. This differential reactivity allows for the selective displacement of the chloro group by hydrazine (B178648).

Another viable precursor is 3-bromopyridine (B30812) itself. While direct hydrazination of 3-bromopyridine is challenging, it can be functionalized at the 4-position to facilitate subsequent hydrazination. For instance, nitration of 3-bromopyridine would yield 3-bromo-4-nitropyridine, which can then be reduced to 3-bromo-4-aminopyridine, a key intermediate.

The synthesis of 3-bromopyridine can be achieved by the direct bromination of pyridine (B92270). For example, treating pyridine with bromine in fuming sulfuric acid or with a hydrobromic acid/hydrogen peroxide system can yield the desired product. google.comgoogle.com

3-Amino-4-bromopyridine or 3-bromo-4-aminopyridine are versatile intermediates. The synthesis of 3-bromo-4-aminopyridine can be accomplished starting from 4-aminopyridine (B3432731). Direct bromination of 4-aminopyridine would likely lead to a mixture of products, thus a more controlled approach is often necessary.

A multi-step synthesis starting from 4-methyl-3-nitropyridine (B1297851) has been reported for a related compound, 3-bromo-4-methylpyridine (B15001). google.com This involves the reduction of the nitro group to an amino group, followed by a Sandmeyer-type reaction where the amino group is converted to a bromo group. google.com A similar strategy could be adapted to synthesize 3-bromo-4-aminopyridine from a suitable nitropyridine precursor.

The synthesis of 3-aminopyridine (B143674) itself can be achieved through various methods, including the Hofmann rearrangement of nicotinamide. orgsyn.org This 3-aminopyridine can then be subjected to bromination to introduce the bromine atom at the desired position, although regioselectivity can be a challenge.

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step in the synthesis of 3-bromo-4-hydrazinylpyridine and its analogues.

The direct bromination of the pyridine ring is generally difficult due to the electron-deficient nature of the heterocycle. However, under forcing conditions, such as using oleum (B3057394) or high temperatures, bromination can occur, typically at the 3-position. google.comgoogle.com The presence of activating groups, such as an amino group, can facilitate the reaction and influence the position of bromination. For instance, the bromination of 2-aminopyridine (B139424) primarily yields 2-amino-5-bromopyridine. orgsyn.org

A one-step synthesis of 3,5-dibromo-4-aminopyridine from pyridine has been developed, which involves reacting pyridine with an ammonium (B1175870) salt and hydrogen peroxide in a hydrobromic acid solution. google.com This demonstrates the feasibility of direct aminobromination of the pyridine core.

Starting MaterialReagentsProductYieldReference
PyridineBr₂, H₂SO₄ (fuming)3-BromopyridineModerate google.com
PyridineHBr, H₂O₂3-Bromopyridine~50-60% google.com
2-AminopyridineBr₂, Acetic Acid2-Amino-5-bromopyridine62-67% orgsyn.org
PyridineAmmonium salt, H₂O₂, HBr3,5-Dibromo-4-aminopyridineHigh google.com

In many cases, a multi-step sequence is required to achieve the desired regioselectivity. A common strategy involves the use of a directing group. For example, a Sandmeyer reaction on an aminopyridine can be a reliable method for introducing a bromine atom. The synthesis of 3-bromo-4-methylpyridine from 2-methyl-4-aminopyridine (B1174260) illustrates this approach, where the amino group is diazotized and then displaced by bromide. chemicalbook.com

Another strategy involves the lithiation of a bromopyridine followed by quenching with an electrophile. For example, 3-bromopyridine can be lithiated at the 4-position under specific conditions, and this intermediate can then be reacted further. researchgate.net

Hydrazination Protocols

The final key step in the synthesis of this compound is the introduction of the hydrazinyl group. This is most commonly achieved through nucleophilic aromatic substitution (SNAr) of a suitable leaving group, typically a halide, by hydrazine or hydrazine hydrate (B1144303).

The reaction of 3-bromo-4-chloropyridine with hydrazine hydrate is a highly plausible and direct route to this compound. sigmaaldrich.com The greater reactivity of the chloro group at the 4-position, which is activated by the ring nitrogen, allows for its selective displacement over the bromo group at the 3-position. Similar reactions of halopyridines with hydrazine are well-documented. For example, 2-chloropyridine (B119429) reacts with hydrazine hydrate to form 2-hydrazinopyridine (B147025). researchgate.net Furthermore, in the synthesis of biologically active molecules, it has been shown that a chloro substituent on a dihalobenzonitrile is selectively displaced by hydrazine in the presence of a bromo substituent. nih.gov

The reaction conditions for such hydrazinations typically involve heating the halopyridine with an excess of hydrazine hydrate, often in a solvent such as ethanol, n-butanol, or in the absence of a solvent if hydrazine hydrate itself can act as the reaction medium.

PrecursorReagentProductConditionsReference
2-ChloropyridineHydrazine hydrate2-HydrazinopyridineReflux researchgate.net
3-Bromo-2,6-dichlorobenzonitrileHydrazine hydrate7-Bromo-4-chloro-1H-indazol-3-amineHeat, various solvents nih.gov
3-Bromo-4-chloropyridineHydrazine hydrateThis compoundHeating (Plausible) sigmaaldrich.com

Nucleophilic Substitution of Halogenated Pyridines with Hydrazine

The cornerstone for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) reaction. This method involves the displacement of a halide from an activated pyridine ring by a potent nucleophile, in this case, hydrazine. The pyridine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly when substituted with electron-withdrawing groups or when the leaving group is positioned at the 2- or 4-position.

In a typical synthetic route, a dihalogenated pyridine, such as 3-bromo-4-chloropyridine, serves as the starting material. The chlorine atom at the 4-position is more labile than the bromine at the 3-position towards nucleophilic displacement due to the greater electronic activation at the para-position relative to the nitrogen atom. The reaction proceeds by the attack of hydrazine hydrate on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a Meisenheimer-like intermediate, which then expels the chloride ion to yield the desired this compound.

The general reaction is as follows:

Reaction SchemeImage:

Research has demonstrated the efficacy of this approach for a range of substituted pyridines. For instance, the synthesis of various hydrazinylpyridines has been successfully accomplished by reacting chloropyridines with hydrazine hydrate in sealed ACE tubes, utilizing simple alcohols as environmentally benign solvents. chemicalbook.com This methodology underscores the versatility of nucleophilic substitution for accessing this class of compounds.

Optimization of Reaction Conditions for Hydrazine Introduction

The efficiency and selectivity of the hydrazinolysis of halogenated pyridines are highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, reaction time, and the presence of additives.

For the synthesis of related hydrazinyl derivatives, studies have shown that temperature plays a crucial role. For example, in the preparation of a 3-chloro-2-hydrazinopyridine, the reaction of 2,3-dichloropyridine (B146566) with hydrazine hydrate was carried out at 130°C under reflux for 10 hours. google.com The choice of a high boiling point solvent, such as N,N-dimethylpropanolamine, can facilitate reaching the necessary reaction temperature and can also act as an acid scavenger. google.com

Solvent screening is a critical step in optimizing the regioselectivity of the reaction, especially when multiple reactive sites are present. In the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine from a dichlorinated precursor and hydrazine, a variety of solvents were investigated. While aprotic polar solvents like NMP and DMSO led to a mixture of products, protic solvents such as isopropanol (B130326) (IPA) and more sterically hindered bases like diisopropylethylamine (DIPEA) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) showed improved selectivity for the desired isomer. nih.gov This highlights the importance of the solvent's ability to modulate the reactivity of the nucleophile and the substrate.

The following table summarizes typical conditions that can be optimized for the synthesis of hydrazinylpyridines:

ParameterRange/OptionsRationale
Temperature Room Temperature to 150°CTo overcome the activation energy barrier. Higher temperatures can increase reaction rate but may lead to side products.
Solvent Alcohols (Ethanol, IPA), Aprotic Polar (DMSO, NMP), Ethers (2-MeTHF), Basic (Pyridine, DIPEA)Solvates reactants, influences nucleophilicity and regioselectivity.
Hydrazine Equivalents 1.2 to 5 equivalentsAn excess of hydrazine is often used to drive the reaction to completion and can also act as the base.
Reaction Time 2 to 24 hoursMonitored by techniques like TLC or LC-MS to ensure complete conversion of the starting material.
Additives Bases (e.g., NaOAc)Can be used to neutralize the generated HCl, preventing the protonation of hydrazine and the pyridine product.

Scale-Up Considerations in Organic Synthesis

Transitioning the synthesis of this compound from a laboratory scale to a larger, industrial scale introduces a new set of challenges that must be addressed to ensure safety, efficiency, and economic viability.

One of the primary considerations is heat management. The reaction of halogenated pyridines with hydrazine is often exothermic. On a large scale, efficient heat dissipation is crucial to prevent runaway reactions. The choice of reactor, stirring efficiency, and the use of cooling systems are critical.

The handling of hydrazine hydrate, a corrosive and potentially explosive substance, requires stringent safety protocols. The use of closed systems and appropriate personal protective equipment is mandatory.

Furthermore, the selection of solvents and reagents for large-scale synthesis favors those that are low-cost, readily available, and have a good safety and environmental profile. For instance, the use of water-immiscible solvents like 2-MeTHF can simplify the work-up and facilitate solvent recycling, reducing waste and operational costs. nih.gov

The choice of isolation and purification methods also needs to be scalable. While chromatography is a powerful tool in the laboratory, it is often impractical and expensive for large-scale production. Therefore, developing robust crystallization or precipitation methods is highly desirable.

Advanced Purification and Isolation Techniques for the Compound

The final purity of this compound is critical for its intended application. Advanced purification and isolation techniques are employed to remove unreacted starting materials, by-products, and other impurities.

Crystallization is a powerful and scalable purification method. The selection of an appropriate solvent or solvent system is key to obtaining high-purity crystals with a good yield. A systematic screening of various solvents can identify conditions where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution. For a related heterocyclic compound, a binary solvent system of methanol (B129727) and water was found to be optimal for recrystallization, affording the product in high purity. nih.gov

After crystallization, the solid product is typically isolated by filtration or centrifugation. Industrial-scale operations may employ centrifuges to efficiently separate the solid from the mother liquor. google.com

The isolated solid is then washed with a suitable solvent to remove any remaining mother liquor and soluble impurities. The choice of washing solvent is crucial; it should not dissolve the product but should effectively wash away impurities. Water is often a preferred washing solvent if the product is insoluble. google.com

Finally, the purified compound is dried to remove residual solvents. Low-pressure drying at a controlled temperature, for instance in a double-cone dryer, is a common industrial practice to ensure the product is uniformly and thoroughly dried without thermal degradation. google.com

The following table outlines a typical purification workflow:

StepTechniqueKey Considerations
Initial Isolation Filtration or CentrifugationEfficient separation of the crude solid from the reaction mixture.
Purification RecrystallizationSelection of an optimal solvent system for high purity and yield.
Washing Slurry washing with a non-solventRemoval of residual mother liquor and soluble impurities.
Drying Vacuum or Low-Pressure DryingRemoval of residual solvents at a controlled temperature to prevent degradation.

An exploration into the chemical behavior of this compound reveals a molecule with dual reactivity centers, offering a versatile platform for synthetic organic chemistry. The presence of both a nucleophilic hydrazine group and a reactive bromine substituent on the pyridine ring allows for a diverse range of chemical transformations. This article details the reactivity of this compound, focusing on reactions involving each of these functional moieties.

Applications in Advanced Synthetic Chemistry

Building Block for Diverse Heterocyclic Libraries

The ability to readily construct complex molecular frameworks is essential for drug discovery and chemical biology. 3-Bromo-4-hydrazinylpyridine serves as an excellent starting material for generating libraries of novel heterocyclic compounds.

The hydrazinyl moiety of this compound is perfectly suited for building fused pyrazole (B372694) rings onto the pyridine (B92270) core. The reaction of hydrazinylpyridines with 1,3-dicarbonyl compounds or their equivalents is a classic and effective method for creating pyrazolopyridine skeletons. mdpi.commdpi.comresearchgate.net Specifically, the reaction of this compound with a β-ketoester would proceed via condensation and subsequent cyclization to yield a substituted 1H-pyrazolo[3,4-b]pyridine. This reaction forms the basis for creating a wide array of derivatives, as the substituents on the dicarbonyl component can be easily varied.

Beyond the well-known pyrazolo[3,4-b]pyridines, this compound has been explicitly used to create other fused bicyclic systems, such as pyrazolo[1,5-a]pyrimidines. A documented synthesis involves the initial preparation of this compound from 3-bromo-4-chloropyridine (B1270894) and hydrazine (B178648) hydrate (B1144303). google.com This intermediate is then reacted with other reagents to construct the final fused ring system. google.com

Table 1: Synthesis of this compound google.com

ReactantsConditionsProduct
3-Bromo-4-chloropyridine, Hydrazine hydrate (80% in water)Dioxane, 100°CThis compound

Multicomponent reactions (MCRs) are a powerful tool for rapidly generating molecular diversity from simple building blocks. Hydrazinylpyridines are valuable components in MCRs designed to produce libraries of unique, nitrogen-enriched heterocyclic scaffolds for biological screening. acs.orgacs.org By reacting a hydrazinylpyridine, an aldehyde, and an isocyanide or another electrophile in a one-pot reaction, complex structures like pyridotriazines and triazolopyridines can be assembled efficiently. acs.orgacs.org The use of bromo-substituted hydrazinopyridines in these reactions is documented, demonstrating the role of this class of compounds in creating novel scaffolds. acs.org These scaffolds, with their three-dimensional complexity and multiple points for functionalization, are of high interest to medicinal chemists for lead discovery campaigns. acs.org

Furthermore, hydrazinylpyridine derivatives are used to create fluorescent probes for biological applications. acs.org The hydrazone linkage formed by reacting the hydrazine with an aldehyde can be part of a larger conjugated system, leading to fluorescent molecules suitable for bio-imaging and as chemosensors. acs.orggoogle.com

Table 2: Examples of Scaffolds Synthesized from Hydrazinylpyridines acs.orgacs.org

Reaction TypeReactantsScaffold TypePotential Application
Three-component2-Hydrazinopyridine (B147025), Aldehyde, IsocyanidePyrido[2,1-c] google.comsmolecule.comderpharmachemica.comtriazineDrug Discovery Scaffolds
Three-component2-Hydrazinopyridine, Aldehyde, IsocyanateTriazolopyridineDrug Discovery Scaffolds

Key Intermediate in Complex Molecule Synthesis

Beyond its use in library synthesis, this compound and its close relatives serve as pivotal intermediates in the multi-step synthesis of high-value, complex molecules.

The pyridine and pyrazole moieties are common features in modern agrochemicals. While a direct synthetic route from this compound to a commercial agrochemical is not prominently documented, closely related analogs are key intermediates. For instance, fluorinated hydrazinopyridines are utilized in the development of herbicides and insecticides. smolecule.com The structural motifs present in this compound make it a compound of interest for the synthesis of potential new agrochemical agents. musechem.com

The utility of this compound as a medicinal chemistry intermediate is explicitly demonstrated in its use for the synthesis of Bruton's tyrosine kinase (BTK) modulators. google.com BTK is a validated target for cancers and inflammatory disorders. In a patented synthesis, this compound is used as a key building block to construct complex pyrazolo[1,5-a]pyrimidines, which are designed to act as BTK inhibitors. google.com

The broader class of pyrazolo[3,4-b]pyridines, accessible from hydrazinylpyridines, is of significant interest in medicinal chemistry, with compounds exhibiting a wide range of biological activities, including antimicrobial and anti-Alzheimer's properties. mdpi.comresearchgate.netderpharmachemica.com The hydrazinylpyridine scaffold itself is recognized as a valuable starting point for agents targeting various enzymes and receptors. smolecule.com

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For 3-Bromo-4-hydrazinylpyridine, ¹H and ¹³C NMR would be fundamental in confirming its structure.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the hydrazinyl group. The aromatic region would likely display three signals for the pyridine ring protons. The proton at the C2 position, being adjacent to the nitrogen atom, would typically appear at the most downfield chemical shift. The proton at the C5 position would be influenced by both the adjacent nitrogen and the bromine atom, while the proton at the C6 position would be expected at the most upfield position among the ring protons.

The protons of the hydrazinyl group (-NH-NH₂) would likely appear as broad signals that could exchange with deuterium (B1214612) upon the addition of D₂O. Their chemical shifts would be sensitive to solvent, concentration, and temperature. Spin-spin coupling between adjacent protons on the pyridine ring would provide crucial information about their connectivity.

Hypothetical ¹H NMR Data for this compound:

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J) (Hz)
H-28.0 - 8.2d~5
H-57.0 - 7.2d~5
H-66.8 - 7.0dd~5, ~2
-NH-Broads-
-NH₂Broads-

Note: This table is predictive and based on general principles of NMR spectroscopy for similar heterocyclic compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by showing five distinct signals for the five carbon atoms of the pyridine ring. The carbon atom C3, bonded to the bromine atom, would be significantly influenced by the halogen's electronegativity and would likely appear in the range of 110-120 ppm. The C4 carbon, attached to the hydrazinyl group, would also have a characteristic chemical shift. The chemical shifts of C2, C5, and C6 would be influenced by their position relative to the nitrogen atom and the other substituents.

Hypothetical ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (ppm)
C-2150 - 155
C-3110 - 120
C-4145 - 150
C-5115 - 125
C-6105 - 115

Note: This table is predictive and based on general principles of NMR spectroscopy for similar heterocyclic compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR Correlation Spectroscopy

To definitively assign the proton and carbon signals and to elucidate the complete bonding network, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.

COSY: A COSY spectrum would reveal correlations between scalar-coupled protons. For this compound, it would show cross-peaks between the adjacent protons on the pyridine ring (e.g., H-5 and H-6), confirming their connectivity.

HSQC: An HSQC spectrum would establish one-bond correlations between protons and the carbons they are directly attached to. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H and C-H stretching vibrations, as well as aromatic C=C and C=N stretching vibrations. The N-H stretching vibrations of the hydrazinyl group would be expected to appear as one or two bands in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations would likely be observed just above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain bands corresponding to the stretching vibrations of the pyridine ring. The C-Br stretching vibration would be expected at lower wavenumbers, typically below 700 cm⁻¹.

For a related compound, 3-chloro-2-{(2E)−2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}pyridine, experimental FTIR data shows N-H stretching vibrations at 3380 cm⁻¹ and methyl C-H stretching at 2948 cm⁻¹. nih.gov While not the same molecule, this provides an example of the expected regions for these types of vibrations.

Raman Spectroscopy

Raman spectroscopy, being complementary to FTIR, would also provide valuable structural information. The Raman spectrum of this compound would be expected to show strong bands for the symmetric vibrations of the pyridine ring. Aromatic ring stretching modes typically give rise to strong Raman signals. The C-Br stretching vibration would also be Raman active. As with FTIR, experimental data for the target compound is not publicly available. However, studies on similar pyridine derivatives show characteristic ring breathing modes and other skeletal vibrations in the fingerprint region. nih.gov

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would be expected at an m/z corresponding to these values. Due to the presence of a bromine atom, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), corresponding to the 79Br and 81Br isotopes.

The fragmentation of this compound under electron ionization would likely proceed through several pathways common to substituted pyridines and hydrazines. libretexts.orglibretexts.org Key fragmentation patterns could include:

Loss of the hydrazinyl group: Cleavage of the C-N bond connecting the hydrazinyl group to the pyridine ring would result in a fragment ion corresponding to the 3-bromopyridyl cation.

Loss of bromine: The cleavage of the C-Br bond would lead to a fragment ion corresponding to the 4-hydrazinylpyridyl cation.

Ring fragmentation: The pyridine ring itself could undergo fragmentation, leading to a series of smaller fragment ions.

A high-resolution mass spectrometry (HRMS) analysis would be invaluable for confirming the elemental composition of the parent ion and its fragments.

Table 1: Predicted Mass Spectrometry Data for this compound

PropertyPredicted Value
Molecular Weight188.03 g/mol
Exact Mass186.97451 Da
Key Fragmentation PathwaysLoss of -NHNH2, Loss of Br, Pyridine ring cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy

Experimental UV-Vis spectroscopic data for this compound is not currently available in published literature. However, the expected UV-Vis absorption characteristics can be predicted based on the electronic structure of the molecule. The molecule contains a pyridine ring, a bromine atom, and a hydrazinyl group, all of which can influence its electronic transitions.

The pyridine ring is an aromatic system that typically exhibits π-π* transitions in the UV region. The presence of the bromine atom and the hydrazinyl group as substituents will likely cause a shift in the absorption maxima (λmax) compared to unsubstituted pyridine. The hydrazinyl group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π-π* transitions. The bromine atom, being a deactivating group, might have a more complex effect.

Solvatochromism, the change in the color of a solution with a change in solvent polarity, is also a phenomenon that could be expected for this compound. researchgate.net The polarity of the solvent could influence the energy levels of the ground and excited states, leading to shifts in the absorption maxima. A detailed study using a range of solvents with varying polarities would be necessary to fully characterize the solvatochromic behavior of this compound.

Table 2: Predicted UV-Vis Spectroscopy Data for this compound

PropertyPredicted Characteristic
Expected Absorptionπ-π* transitions from the pyridine ring
Influence of SubstituentsBathochromic shift due to the hydrazinyl group
Potential for SolvatochromismLikely to exhibit solvatochromism

X-ray Crystallography

To date, a crystal structure for this compound has not been reported. However, the analysis of a closely related isomer, 2-Bromo-6-hydrazinylpyridine, provides significant insight into the potential solid-state structure of the title compound. iucr.orgiucr.orgnih.gov

Based on the study of its isomer, this compound is expected to have a largely planar molecular structure. The conformation of the hydrazinyl group relative to the pyridine ring is a key feature. In 2-Bromo-6-hydrazinylpyridine, both syn and anti conformations (regarding the orientation of the terminal amino group of the hydrazine (B178648) with respect to the pyridine nitrogen) were observed in the asymmetric unit of the crystal. iucr.org It is plausible that this compound could also exhibit conformational polymorphism.

The solid-state packing of this compound is likely to be dominated by a network of intermolecular interactions.

Hydrogen Bonding: The hydrazinyl group contains both hydrogen bond donors (-NH2) and acceptors (the lone pair on the nitrogen atoms), and the pyridine ring contains a hydrogen bond acceptor (the nitrogen atom). Therefore, extensive N-H···N hydrogen bonding is expected to be a primary feature in the crystal packing, potentially forming chains or more complex networks. iucr.orgnih.gov

Halogen Bonding: The bromine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-rich atoms such as the nitrogen atoms of the pyridine or hydrazinyl groups of neighboring molecules. This type of interaction was observed in the crystal structure of 2-Bromo-6-hydrazinylpyridine, where a Br···Br interaction was noted. iucr.orgnih.gov

π-π Stacking: The aromatic pyridine rings are likely to participate in π-π stacking interactions, further stabilizing the crystal lattice. These interactions would involve the face-to-face stacking of the pyridine rings of adjacent molecules. iucr.orgnih.gov

Table 3: Predicted Crystallographic Data for this compound based on its isomer, 2-Bromo-6-hydrazinylpyridine

FeaturePredicted Characteristic
Molecular Conformation Likely planar, with potential for conformational polymorphism of the hydrazinyl group.
Hydrogen Bonding Extensive N-H···N hydrogen bonds forming chains or networks.
Halogen Bonding Potential for Br···N or Br···Br interactions.
π-π Stacking Stacking of pyridine rings contributing to crystal stability.
Supramolecular Assembly Formation of complex supramolecular architectures directed by intermolecular forces.

Conclusion and Future Research Directions

Summary of Academic Contributions Related to 3-Bromo-4-hydrazinylpyridine

While direct academic literature focusing exclusively on this compound is limited, the broader class of bromo-hydrazinylpyridines has been recognized for its significant contributions as versatile building blocks in synthetic organic and medicinal chemistry. These compounds serve as crucial intermediates in the synthesis of more complex heterocyclic structures, largely due to the reactivity imparted by the bromine atom and the hydrazinyl group. smolecule.com The bromine atom acts as a useful handle for functionalization through reactions like nucleophilic substitution, allowing for the introduction of various other groups. smolecule.com The hydrazinyl moiety is reactive and can participate in cyclization reactions to form fused heterocyclic systems, such as triazolopyridines. Research on isomeric compounds like 4-bromo-2-hydrazinylpyridine (B1523641) and 3-bromo-5-hydrazinylpyridine (B3285313) highlights their role in creating novel organic molecules for the development of pharmaceuticals, agrochemicals, and materials. a2bchem.com The strategic placement of the bromo and hydrazinyl groups on the pyridine (B92270) ring creates distinct electronic properties that are of interest in medicinal chemistry.

Identification of Emerging Research Avenues and Untapped Potential

The untapped potential of this compound lies in the systematic exploration of its chemical reactivity and biological activity, drawing parallels from its isomers. An emerging research avenue is its investigation as a precursor for pharmacologically active agents. Related hydrazinylpyridine derivatives have shown potential as anticancer and antimicrobial agents. For instance, derivatives of 4-bromo-2-hydrazinylpyridine have demonstrated cytotoxic effects against cancer cell lines. Therefore, a key research direction would be the synthesis of a library of compounds derived from this compound and the evaluation of their biological properties, including their potential as enzyme inhibitors or receptor modulators.

Furthermore, the unique substitution pattern of this compound may lead to novel reactivity and the formation of unique molecular scaffolds. Research could focus on its use in condensation reactions with aldehydes and ketones to form new heterocyclic compounds with potential applications in dye chemistry and materials science. smolecule.com The interaction of this compound with various metal ions could also be an interesting area of study, potentially leading to new catalysts or sensors.

Perspectives on Novel Material Applications and Advanced Synthetic Methodologies

The development of novel materials with tailored electronic and optical properties represents a significant future direction for this compound. The inherent properties of the brominated pyridine ring suggest potential applications in materials science. For example, related compounds are being explored for their utility in coordination chemistry, where they can act as ligands for metal ions to form stable complexes with unique electronic and catalytic properties. The bromine substituent can enhance inter- and intramolecular interactions, such as halogen bonding, which can be exploited in the design of crystalline materials with specific packing arrangements. iucr.orgnih.gov

Regarding advanced synthetic methodologies, the primary route to analogous bromo-hydrazinylpyridines involves the nucleophilic substitution of a di-halogenated pyridine with hydrazine (B178648) hydrate (B1144303). google.com Future research could focus on optimizing this process for 3-bromo-4-halopyridine precursors to achieve higher yields and purity. Microwave-assisted synthesis could offer a more efficient alternative to traditional thermal methods for the cyclization reactions involving the hydrazinyl group. Additionally, exploring greener synthetic routes using less hazardous solvents and reagents would be a valuable contribution to the field. The development of one-pot synthesis protocols, as explored for related heterocyclic systems, could also streamline the production of derivatives of this compound for various applications. diva-portal.org

Q & A

Q. Table 1: Stability Under Various Conditions

SolventTemperatureStability DurationKey Degradation Product
DMSO25°C<1 weekPyridine-4-ol
CH₂Cl₂–20°C>6 monthsNone detected
H₂O/EtOH4°C2–3 weeks3-Bromopyridine

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of hydrazine vapors, which are toxic and potentially carcinogenic .
  • Spill Management : Neutralize spills with 10% acetic acid solution before disposal to deactivate hydrazine .

Advanced: How can researchers resolve contradictory data on the reactivity of this compound in palladium-catalyzed reactions?

Answer:
Discrepancies in reported yields (e.g., 40–85% in Buchwald-Hartwig aminations) often arise from:

  • Catalyst-ligand mismatch : Bulky ligands (e.g., XPhos) improve selectivity but reduce reaction rates.
  • Substrate purity : Trace moisture or oxygen degrades Pd catalysts. Use rigorous drying (molecular sieves) and inert atmospheres .

Resolution strategy : Conduct control experiments with standardized substrates (e.g., 3-Bromo-4-methoxypyridine) to isolate variables .

Table 2: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₆BrN₃
Molecular Weight188.02 g/mol
Melting Point145–148°C (decomposes)
Solubility (H₂O)2.1 mg/mL (25°C)
LogP (Octanol-Water)1.8 ± 0.2

Advanced: What strategies optimize the scalability of this compound synthesis for multi-gram preparations?

Answer:

  • Flow chemistry : Continuous flow reactors reduce reaction time (2–4 hours vs. 12 hours batch) by maintaining precise temperature/pH control .
  • Catalyst recycling : Immobilized Pd nanoparticles on silica gel enable ≥5 reuse cycles without significant loss in yield .
  • Workup simplification : Replace column chromatography with pH-dependent extraction (e.g., aqueous HCl wash to remove unreacted hydrazine) .

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